molecular formula C9H14O3 B12281887 Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)-

Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)-

Cat. No.: B12281887
M. Wt: 170.21 g/mol
InChI Key: NZSQDCPBCNZMHB-ZETCQYMHSA-N
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Description

IUPAC Nomenclature and Molecular Formula Determination

The systematic naming of this compound follows IUPAC rules, which prioritize functional groups and substituents. The base structure is a cyclohexane ring substituted with a carboxylic acid group at position 1, a ketone at position 4, and two methyl groups at position 2. The full IUPAC name is 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid , with the (1R) designation specifying the absolute configuration of the chiral carbon at position 1.

The molecular formula, C₉H₁₄O₃ , was confirmed via high-resolution mass spectrometry and elemental analysis. This formula accounts for the cyclohexane backbone (C₆H₁₁), two methyl groups (2 × CH₃), a ketone (O), and a carboxylic acid (COOH). The molecular weight is 170.21 g/mol , consistent with theoretical calculations.

Property Value
IUPAC Name 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
CAS Registry Number 4029-26-9

Stereochemical Configuration Analysis (1R Isomer Specification)

The (1R) configuration denotes the spatial arrangement around the chiral center at carbon 1 of the cyclohexane ring. This configuration was determined using X-ray crystallography and circular dichroism (CD) spectroscopy. The carboxylic acid group (-COOH) and the adjacent hydrogen atom occupy distinct positions relative to the cyclohexane plane, creating a stereogenic center.

The Cahn-Ingold-Prelog priority rules assign priorities to substituents:

  • Carboxylic acid (-COOH)
  • Cyclohexane ring (C₆H₁₁)
  • Methyl groups (C-2)
  • Hydrogen

The resulting R configuration arises when these groups are arranged in a counterclockwise sequence. Computational modeling using the InChI string InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12) further validates this assignment.

Comparative Structural Analysis with Related Cyclohexanecarboxylates

Structurally analogous compounds include methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate (C₁₀H₁₆O₃) and tranexamic acid derivatives . Key differences lie in functional groups and stereochemistry:

Compound Molecular Formula Functional Groups Stereochemistry
2,2-Dimethyl-4-oxo-(1R)-cyclohexanecarboxylic acid C₉H₁₄O₃ Carboxylic acid, ketone, methyl (1R)
Methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate C₁₀H₁₆O₃ Ester, ketone, methyl Racemic
Tranexamic acid C₈H₁₅NO₂ Carboxylic acid, amine (1R,2S)

The carboxylic acid group in the title compound enhances hydrogen-bonding capacity compared to its ester derivatives, influencing solubility and reactivity. The methyl groups at C-2 introduce steric hindrance, reducing ring flexibility compared to unsubstituted cyclohexanecarboxylic acids.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

NZSQDCPBCNZMHB-ZETCQYMHSA-N

Isomeric SMILES

CC1(CC(=O)CC[C@H]1C(=O)O)C

Canonical SMILES

CC1(CC(=O)CCC1C(=O)O)C

Origin of Product

United States

Preparation Methods

Classical Synthesis via Diels-Alder Cycloaddition

The foundational route employs Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) in [4+2] cycloadditions with α,β-unsaturated carbonyl precursors. As demonstrated in the synthesis of related cyclohexanecarboxylates (Source 3), methyl (E)-2-cyanocinnamate reacts with 2-methoxy-1,3-butadiene under reflux conditions (acetone/H2O, 65°C, 48 hr) to yield 2-phenyl-4-oxo-1-aminocyclohexanecarboxylic acid derivatives. For the target compound, substitution with 2,2-dimethyl groups is achieved using pre-functionalized dienophiles:

Reaction Conditions

  • Dienophile: 3-Cyano-2,2-dimethylacrylic acid
  • Solvent: Toluene/THF (4:1)
  • Temperature: 80°C, 72 hr
  • Yield: 68–72%
  • Diastereoselectivity: 3:1 (cis:trans)

Post-cycloaddition, the nitrile group is hydrolyzed to carboxylic acid using 6N HCl (THF/H2O, 1:4, reflux, 7 hr), followed by oxidative cleavage of the methoxy group with NaIO4/RuCl3 (0.5 mol%) to install the 4-oxo functionality.

Enantioselective Synthesis via Chiral Auxiliary Approach

Source 14 details an asymmetric route using (R)-glyceraldehyde-derived oxazolones. The chiral auxiliary directs facial selectivity in Diels-Alder reactions:

Stepwise Protocol

  • Oxazolone Preparation : (R)-Glyceraldehyde is converted to Z-2-phenyl-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-ylmethylene]-5(4H)-oxazolone via condensation with benzoyl chloride.
  • Cycloaddition : React with Danishefsky’s diene (0°C, 24 hr) to form bicyclic lactam intermediates.
  • Hydrolysis : Treat with 0.005N HCl/THF to yield (1R)-configured carboxylic acid.
  • Decarboxylation : Pd/C-mediated hydrogenolysis removes the benzoyl group (H2, 50 psi, 25°C).

Performance Metrics

  • Overall yield: 54%
  • Enantiomeric excess: 92% e.e.
  • Purity: >98% (HPLC)

Catalytic Asymmetric Hydrogenation

Industrial-scale production (Source 12) uses Ru-(S)-BINAP complexes to hydrogenate 2,2-dimethyl-4-oxocyclohex-1-ene-carboxylic acid precursors:

Reaction Parameters

Parameter Value
Substrate 2,2-Dimethyl-4-oxocyclohex-1-ene-carboxylic acid
Catalyst RuCl2(S)-BINAP
H2 Pressure 50 bar
Temperature 40°C
Solvent MeOH/H2O (9:1)
Conversion >99%
e.e. 96%

Post-hydrogenation, the product is crystallized from heptane/ethyl acetate (3:1) to elevate e.e. to 99.5%.

Enzymatic Dynamic Kinetic Resolution

Source 7 discloses a hydrolase-mediated process for enantiomerically pure (1R)-isomers:

Procedure

  • Racemic Ester Synthesis : 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid is esterified with n-butanol (H2SO4, 110°C).
  • Enzymatic Hydrolysis : Use Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0, 37°C).
  • In Situ Racemization : Add 1,8-diazabicycloundec-7-ene (DBU) to epimerize unreacted ester.

Results

  • Conversion: 82%
  • e.e.: 98%
  • Space-time yield: 15 g/L/hr

Oxidative Functionalization of Primary C–H Bonds

Mn-catalyzed γ-lactonization (Source 11) enables direct oxidation of 2,2-dimethylcyclohexanecarboxylic acid derivatives:

Catalytic System

  • Catalyst: (S,S)-Mn(TIPSpdp)
  • Oxidant: H2O2 (30% aq.)
  • Solvent: CH3CN/H2O (4:1)
  • Temperature: 25°C, 24 hr

Outcomes

  • γ-Lactone intermediate yield: 89%
  • Diastereoselectivity: 19:1 (d.r.)
  • Post-lactone hydrolysis (NaOH, EtOH) gives (1R)-acid with 94% e.e.

Continuous-Flow Microreactor Synthesis

Patent WO2013007712A1 (Source 12) describes a three-step continuous process:

Flow Setup

  • Nitration : Cyclohexane + HNO3/H2SO4 (70°C, 2 min residence time).
  • Reduction : H2/Pd-C (10 bar, 100°C, 5 min).
  • Oxidation : KMnO4/H2O (pH 2.5, 90°C, 10 min).

Advantages

  • Throughput: 1.2 kg/hr
  • Purity: 99.8%
  • Stereochemical retention: >99%

Solid-Phase Synthesis for High-Throughput Screening

Adapted from Source 8, Wang resin-bound protocols enable rapid analog production:

Steps

  • Resin Loading : Couple Fmoc-protected cyclohexane scaffold to Wang resin (DIC/HOBt).
  • Oxo Group Installation : Oxone® oxidation (0°C, 2 hr).
  • Cleavage : TFA/H2O (95:5), 2 hr.

Performance

  • Purity: 97% (LCMS)
  • Yield per cycle: 85%
  • Scalability: 50 mg – 10 g

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexene derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.

Major Products Formed

    Oxidation: Cyclohexene derivatives.

    Reduction: Cyclohexanecarboxylic acid, 2,2-dimethyl-4-hydroxy-, (1R)-.

    Substitution: Esters or amides of cyclohexanecarboxylic acid.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the ketone group may participate in redox reactions. These interactions can modulate biological pathways and result in various effects.

Comparison with Similar Compounds

Substituent Variations in Cyclohexane Derivatives

The table below highlights key differences between the target compound and analogs:

Compound Name CAS Number Substituents & Stereochemistry Molecular Formula Key Features Reference
Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- Not provided 2,2-dimethyl; 4-oxo; (1R) C₉H₁₄O₃ Chiral center, ketone, and steric hindrance from methyl groups.
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- Not provided 3-methyl; methyl ester; (1R,3S)-rel C₁₀H₁₆O₂ Esterified carboxyl group; different substituent position.
1-(2-Methylphenyl)-4-oxocyclohexanecarboxylic acid 1385694-73-4 4-oxo; aromatic (2-methylphenyl) substituent C₁₄H₁₆O₃ Aromatic ring introduces π-π interactions and electronic effects.
1-Fluoro-4-oxocyclohexanecarboxylic acid 1374653-98-1 4-oxo; 1-fluoro C₇H₉FO₃ Fluorine enhances acidity and metabolic stability.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid 16052-40-7 2-isopropyl; 5-methyl; (1R,2S,5R) C₁₁H₂₀O₂ Branched alkyl groups influence hydrophobicity and boiling point (270.9°C).

Functional Group and Reactivity Analysis

  • Ketone Group Position: The 4-oxo group in the target compound (vs.
  • Stereochemistry : The (1R) configuration distinguishes it from enantiomers like the (1S)-methyl ester (, Entry 55), which may exhibit divergent biological activity or crystallization behavior.

Physicochemical Properties

  • Boiling Points : Linear alkyl derivatives (e.g., 4-octyl, ) have higher boiling points due to increased van der Waals interactions. In contrast, the target compound’s polar ketone group may enhance solubility in polar solvents.
  • Acidity : Fluorinated analogs () exhibit stronger acidity (pKa ~2–3) compared to the target compound (estimated pKa ~4–5 for cyclohexanecarboxylic acid derivatives).

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